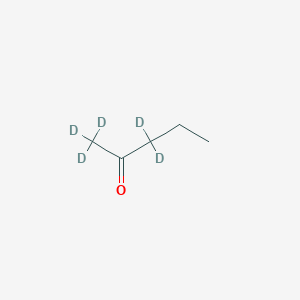

2-Pentanone-1,1,1,3,3-d5

Description

Significance of Site-Specific Deuteration in Ketone Chemistry Research

Site-specific deuteration, the precise replacement of hydrogen with deuterium (B1214612) at a particular location within a molecule, is a powerful technique in chemical research. nih.govresearchgate.net In the context of ketone chemistry, this method offers several key advantages. It allows researchers to probe reaction mechanisms by observing the kinetic isotope effect, where the difference in mass between hydrogen and deuterium can lead to different reaction rates. symeres.com This effect provides valuable insights into bond-breaking and bond-forming steps in a chemical reaction.

Furthermore, site-specific deuteration is instrumental in elucidating complex molecular structures. arkat-usa.org Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can distinguish between deuterated and non-deuterated compounds, enabling the precise assignment of signals and the determination of molecular architecture. arkat-usa.orgadesisinc.com The development of methods for site-specific deuteration, such as those utilizing catalysts or hydrogen isotope exchange, has significantly advanced the ability to create tailored molecules for specific research questions. nih.govresearchgate.net

Role of Stable Isotope Labeled Compounds in Modern Analytical Science

Stable isotope labeled compounds, including deuterated molecules like 2-Pentanone-1,1,1,3,3-d5, are indispensable in modern analytical science. symeres.commoravek.com Their primary role is often as internal standards in quantitative analysis, particularly in mass spectrometry-based techniques like GC-MS and LC-MS. clearsynth.compubcompare.airesolvemass.ca Because these labeled compounds have nearly identical chemical and physical properties to their non-labeled counterparts, they can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response. clearsynth.comscioninstruments.com This leads to more accurate and precise quantification of the target analyte.

Beyond quantitative analysis, stable isotope labeling is crucial for metabolic research. creative-proteomics.comnih.govfrontiersin.org By introducing a labeled compound into a biological system, scientists can trace its path through various metabolic pathways. creative-proteomics.comgeneralmetabolics.comnih.gov This allows for the identification of metabolites, the elucidation of metabolic networks, and a deeper understanding of cellular processes in both healthy and diseased states. nih.govmusechem.com This technique has found widespread application in drug discovery and development, environmental science, and proteomics. adesisinc.commoravek.com

Overview of Research Trajectories for this compound

Research involving this compound primarily leverages its properties as a stable isotope-labeled internal standard. Its use is prominent in analytical methods aimed at detecting and quantifying volatile organic compounds (VOCs) in various matrices. For instance, it can be employed in environmental analysis to monitor for the presence of 2-pentanone and other related ketones in air, water, or soil samples. researchgate.netisotope.com

In the field of metabolomics, this deuterated ketone can serve as a standard for identifying and quantifying endogenous or exogenous 2-pentanone in biological samples. musechem.comontosight.ai This is particularly relevant in studies of human metabolism, where 2-pentanone can be a biomarker for certain metabolic states or exposure to specific substances. The distinct mass spectral signature of this compound allows it to be easily distinguished from the naturally occurring, non-deuterated form. nih.govnist.gov

Future research is likely to continue to utilize this compound as a critical tool for improving the accuracy and reliability of analytical measurements. As analytical instrumentation becomes more sensitive, the need for high-purity stable isotope-labeled standards will only increase.

Chemical and Physical Properties of 2-Pentanone and its Deuterated Analog

| Property | 2-Pentanone | This compound |

| Molecular Formula | C₅H₁₀O nist.gov | C₅H₅D₅O |

| Molecular Weight | 86.13 g/mol nist.gov | 91.16 g/mol sigmaaldrich.com |

| CAS Number | 107-87-9 nist.gov | 24313-49-3 sigmaaldrich.com |

| Boiling Point | 101-105 °C sigmaaldrich.com | Not explicitly available, but expected to be similar to the non-deuterated form. |

| Melting Point | -78 °C sigmaaldrich.com | -78 °C sigmaaldrich.com |

| Density | 0.809 g/mL at 25 °C | 0.855 g/mL at 25 °C sigmaaldrich.com |

Interactive Data Table: Properties of 2-Pentanone and its Isotopologue

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Pentanone | C₅H₁₀O | 86.13 | 107-87-9 |

| This compound | C₅H₅D₅O | 91.16 | 24313-49-3 |

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,3,3-pentadeuteriopentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-4-5(2)6/h3-4H2,1-2H3/i2D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLICIUVMPYHGG-PVGOWFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475670 | |

| Record name | Ethyl(acetone-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24313-49-3 | |

| Record name | Ethyl(acetone-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pentanone-1,1,1,3,3-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Deuterium Incorporation

Strategies for Site-Specific Deuteration in Pentanone Derivatives

Site-specific deuteration is crucial for creating precisely labeled molecules like 2-Pentanone-1,1,1,3,3-d5. One of the primary strategies involves leveraging the acidity of α-hydrogens in ketones. The hydrogens on the carbon atoms adjacent to the carbonyl group (the α-positions) are acidic and can be replaced with deuterium (B1214612) through a process called deuterium exchange. libretexts.org This exchange is typically catalyzed by either an acid or a base. mdpi.com

For the synthesis of this compound, the target positions for deuteration are the methyl group (C1) and the methylene (B1212753) group (C3), both of which are α to the carbonyl group. By carefully selecting the reaction conditions and the deuterium source, such as deuterium oxide (D₂O), it is possible to selectively replace the hydrogens at these positions. libretexts.orgnih.gov

Recent advancements have focused on developing highly selective methods. For instance, copper-catalyzed deacylative deuteration allows for controlled mono-, di-, and tri-deuteration at specific sites by using a traceless activating group. nih.govacs.org This provides a high degree of control over the number of deuterium atoms incorporated. Another approach involves using supported iridium nanoparticles as a catalyst for hydrogen/deuterium exchange, which can offer high regioselectivity under mild conditions. chemrxiv.org

The following table summarizes various strategies for site-specific deuteration:

Strategies for Site-Specific Deuteration| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Acid/Base-Catalyzed H/D Exchange | Utilizes the acidity of α-hydrogens for exchange with a deuterium source like D₂O. | Simple, common method. mdpi.com | libretexts.org |

| Copper-Catalyzed Deacylative Deuteration | Employs a copper catalyst and a traceless activating group for controlled deuteration. | High degree of control over the number of incorporated deuterium atoms. nih.govacs.org | nih.govacs.org |

| Supported Iridium Nanoparticle Catalysis | Uses iridium nanoparticles on a support for regioselective H/D exchange. | Mild reaction conditions, high regioselectivity. chemrxiv.org | chemrxiv.org |

Catalytic Deuteration Approaches in Ketone Synthesis

Catalytic methods play a significant role in the synthesis of deuterated ketones. These approaches often provide higher efficiency and selectivity compared to non-catalytic methods. Various metal catalysts, including palladium, rhodium, and iridium, have been employed for the deuteration of carbonyl compounds. researchgate.net

Iron-catalyzed reductive deuteration has emerged as a cost-effective and efficient method for synthesizing deuterated alcohols from ketones, which can then be oxidized to the corresponding deuterated ketones. acs.orgnih.gov This method uses inexpensive DMSO-d6 as the deuterium source and achieves high levels of deuterium incorporation. acs.orgnih.gov

Superacid-catalyzed α-deuteration of ketones with D₂O is another powerful technique. rsc.org This method can achieve up to 99% deuteration efficiency and is compatible with a broad range of functional groups. rsc.org The use of a pre-catalyst generates a superacidic species in situ, facilitating the deuterium exchange. rsc.org

The table below highlights different catalytic approaches:

Catalytic Deuteration Approaches| Catalyst Type | Deuterium Source | Key Advantages | Reference |

|---|---|---|---|

| Iron Catalysts | DMSO-d6 | Cost-effective, high D-incorporation. acs.orgnih.gov | acs.orgnih.gov |

| Superacid Pre-catalyst | D₂O | High efficiency (up to 99%), broad substrate scope. rsc.org | rsc.org |

| Iridium Nanoparticles | C₆D₆ | High chemo- and regioselectivity, mild conditions. chemrxiv.org | chemrxiv.org |

Deuterium Exchange Methods for Isotopic Labeling

Deuterium exchange is a fundamental and widely used method for introducing deuterium into organic molecules. libretexts.org The process relies on the reversible exchange of protons for deuterons in the presence of a deuterium source. For ketones like 2-pentanone, the enol or enolate intermediate is key to this exchange at the α-positions. mdpi.comrsc.org

The exchange can be promoted under acidic or basic conditions. mdpi.com Acid-catalyzed exchange involves the formation of an enol, while base-catalyzed exchange proceeds through an enolate intermediate. libretexts.orgmdpi.com The choice of catalyst and reaction conditions, such as temperature and reaction time, can influence the extent of deuteration. researchgate.net Microwave-assisted deuterium exchange has been shown to significantly reduce reaction times compared to conventional heating. researchgate.netacs.org

Ionic liquids have also been utilized as catalysts for H/D exchange in ketones, offering high degrees of deuteration, sometimes up to 98%. researchgate.net

The following table provides an overview of deuterium exchange methods:

Deuterium Exchange Methods| Method | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|

| Acid-Catalyzed Exchange | Strong acids (e.g., DCl) | Proceeds via an enol intermediate. libretexts.org | libretexts.org |

| Base-Catalyzed Exchange | Strong bases (e.g., NaOD) | Proceeds via an enolate intermediate. mdpi.com | mdpi.com |

| Microwave-Assisted Exchange | Acid or base | Rapid reaction times. researchgate.netacs.org | researchgate.netacs.org |

| Ionic Liquid-Catalyzed Exchange | Imidazolium ionic liquids | High deuteration levels (up to 98%). researchgate.net | researchgate.net |

Assessment of Isotopic Purity and Enrichment in Synthesized this compound

After the synthesis of this compound, it is essential to determine its isotopic purity and the degree of deuterium enrichment. Isotopic enrichment refers to the percentage of a specific isotope at a particular site in a molecule. isotope.com

Several analytical techniques are employed for this assessment. Mass spectrometry (MS) is a primary tool for determining isotopic enrichment. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) can distinguish between different isotopologues (molecules that differ only in their isotopic composition) and allows for the calculation of isotopic purity based on the relative abundance of these ions. rsc.orgresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is also commonly used for this purpose. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique. ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium. orgsyn.org ¹³C NMR can also provide information about deuteration, as the substitution of hydrogen with deuterium causes small shifts in the ¹³C chemical shifts, known as deuterium isotope effects. rsc.org ²H NMR can directly detect the presence and location of deuterium atoms. mcmaster.ca

A combination of MS and NMR is often used to provide a comprehensive evaluation of both isotopic enrichment and the structural integrity of the synthesized deuterated compound. rsc.org

The table below summarizes the analytical methods for assessing isotopic purity:

Assessment of Isotopic Purity and Enrichment| Technique | Information Provided | Key Advantages | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | Isotopic enrichment, isotopologue distribution. | High sensitivity, can analyze complex mixtures. rsc.orgnih.gov | rsc.orgnih.gov |

| High-Resolution MS (HRMS) | Accurate mass measurements for distinguishing isotopologues. | High accuracy and resolution. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Location and quantification of deuterium, structural integrity. | Provides detailed structural information. rsc.orgorgsyn.orgmcmaster.ca | rsc.orgorgsyn.orgmcmaster.ca |

Advanced Analytical Methodologies and Quantitative Analysis

Mass Spectrometry (MS) Applications in 2-Pentanone-1,1,1,3,3-d5 Research

Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds like this compound. Its ability to differentiate molecules based on their mass-to-charge ratio makes it inherently suitable for distinguishing deuterated variants from their non-deuterated counterparts. The use of stable isotope-labeled internal standards, such as this compound, is a widespread practice in quantitative mass spectrometry to ensure accuracy and precision by correcting for variability during sample preparation and analysis. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely employed technique for the analysis of volatile organic compounds (VOCs), including ketones like this compound. nih.govresearchgate.net This method combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For trace analysis, sample pre-concentration is often necessary to achieve the required detection limits. nih.govresearchgate.net The entire analytical system, from the purge-and-trap apparatus to the GC column and MS detector, must be optimized to ensure system suitability for trace-level quantification. restek.com

Purge-and-trap is a dynamic headspace technique used to extract volatile organic compounds from aqueous and solid samples. chemours.com An inert gas, such as helium or nitrogen, is bubbled through the sample, liberating the volatile analytes. gcms.cz These compounds are then carried in the gas stream and concentrated on a sorbent trap. chemours.com Following the purge step, the trap is rapidly heated and backflushed, desorbing the analytes into the GC-MS system. chemours.comepa.gov This method is particularly effective for compounds with boiling points below 200°C that are insoluble or sparingly soluble in water. epa.govepa.gov The process can be applied to a variety of matrices including water, wastewater, soil, and solid waste. chemours.comepa.gov

For solid samples, the material is often mixed with reagent water before purging. epa.gov To enhance the recovery of certain compounds, the sample may be heated during the purge cycle. chemours.comepa.gov

To achieve lower detection limits for trace analysis, GC-MS systems can be operated in the selected ion monitoring (SIM) mode. chemours.comsrainstruments.it Instead of scanning a full range of mass-to-charge ratios, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the analyte of interest. researchgate.net This targeted approach significantly increases the signal-to-noise ratio, thereby enhancing both sensitivity and specificity. researchgate.net For this compound, specific ions resulting from its fragmentation pattern in the mass spectrometer would be selected for monitoring. This allows for its detection at very low concentrations, such as the parts-per-trillion (pptv) levels required in some environmental monitoring methods. srainstruments.it The use of SIM is crucial for achieving the low method detection limits (MDLs) often stipulated by regulatory methods like the US EPA's. srainstruments.it

Table 1: Example GC-MS Parameters for Volatiles Analysis

| Parameter | Setting |

|---|---|

| Purge and Trap | |

| Trap Type | Tenax® / Silica gel / CMS ysi.com |

| Purge Gas | Helium at 40 mL/min ysi.com |

| Purge Time | 11 min ysi.com |

| Sample Temperature | 45 °C ysi.com |

| Desorb Temperature | 250 °C chemours.com |

| Gas Chromatograph | |

| Column | Rtx-VMS, 30m x 0.25mm ID, 1.4µm restek.com |

| Carrier Gas | Helium ysi.com |

| Inlet Temperature | 250 °C ysi.com |

| Oven Program | Optimized for separation of VOCs clu-in.org |

| Mass Spectrometer | |

| Mode | Selected Ion Monitoring (SIM) srainstruments.it |

| Monitored Ions | Specific to this compound |

| Source Temperature | 230 °C ysi.com |

This table presents a compilation of typical parameters and does not represent a single, specific analysis.

The purging efficiency of ketones, which are often water-soluble, can be a challenge in purge-and-trap analysis. gcms.czepa.gov Their solubility can lead to lower recovery rates compared to less polar compounds. gcms.cz To improve the purging efficiency for water-soluble compounds like ketones, several strategies can be employed. These include increasing the purge time, raising the sample temperature (e.g., to 40°C or higher), and increasing the purge gas flow rate. gcms.czepa.gov However, these adjustments must be carefully balanced to avoid excessive water vapor being transferred to the analytical trap and GC-MS system, which can negatively impact performance. gcms.czaccustandard.com The choice of sorbent material in the trap is also a critical factor for efficiently trapping and releasing ketones. gcms.cz

Developing a robust quantitative method requires careful validation to ensure its accuracy, precision, and reliability. This process involves establishing calibration curves using standards of known concentrations. researchgate.net Key validation parameters include the coefficient of determination (R²) for linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net For methods based on US EPA protocols, specific criteria for system performance, such as the analysis of system performance check compounds (SPCCs) and continuing calibration checks (CCCs), must be met. chemours.comaccustandard.com The use of an isotopically labeled internal standard like this compound is integral to this process, as it helps to correct for variations in extraction efficiency and instrument response, leading to more accurate quantification. google.comepa.gov

Table 2: Method Validation Parameters for a Typical GC-MS Analysis

| Parameter | Acceptance Criteria Example |

|---|---|

| Linearity (R²) | > 0.99 researchgate.netthermofisher.com |

| Accuracy (%) | 84% to 114% researchgate.net |

| Precision (RSD%) | < 15% researchgate.net |

| Limit of Detection (LOD) | Analyte-specific, e.g., 1-113 ng/mL researchgate.net |

| Limit of Quantification (LOQ) | Analyte-specific, e.g., 4-375 ng/mL researchgate.net |

This table provides example acceptance criteria from a validated method and may vary depending on the specific application and regulatory requirements.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

While GC-MS is the conventional choice for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) and its high-throughput version, ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS), offer alternative approaches, particularly for complex biological matrices or when derivatization is employed. researchgate.netnih.gov For ketones, LC-MS analysis often requires derivatization to improve chromatographic retention and ionization efficiency. nih.gov

In one study, this compound was used to determine the capture efficiency of a microreactor designed for trapping carbonyl compounds from air samples prior to UHPLC-MS analysis. nih.gov The analysis was performed using an ACQUITY BEH phenyl column with a gradient elution of water (0.1% formic acid) and acetonitrile. nih.gov Detection was achieved via positive electrospray ionization (ESI) with a high-resolution Orbitrap mass spectrometer. nih.gov The use of deuterated standards like this compound is essential in such methods, which may also utilize an internal reference like a deuterated acetone (B3395972) adduct for quantification. nih.gov LC-MS/MS methods provide high selectivity and sensitivity, making them suitable for the quantitative analysis of ketones in various biological samples. nih.gov

Application in Carbonyl Compound Analysis

The analysis of volatile organic compounds (VOCs), especially carbonyl compounds, in biological samples like exhaled breath, is a promising avenue for non-invasive disease diagnosis. nih.gov Many carbonyl compounds are linked to metabolic processes and can serve as biomarkers for various diseases, including lung cancer, asthma, and Alzheimer's disease. nih.gov However, the low molecular weight of many carbonyl compounds and their ubiquity in the ambient air present significant analytical challenges. nih.gov

To overcome these challenges, deuterated ketones such as this compound are employed to characterize the efficiency of capture methods for carbonyl compounds. nih.gov For instance, in studies involving the analysis of carbonyl metabolites in exhaled breath, the capture efficiencies of deuterated saturated ketones and aldehydes are determined to validate the analytical method. nih.gov This approach allows for accurate quantification of target analytes without interference from environmental contaminants. nih.gov

Integration with Microreactor-Based Sample Capture and Adduct Formation

A novel approach for the analysis of carbonyl compounds in exhaled breath involves the use of a silicon microreactor with a micropillar array. nih.gov This microreactor is coated with a specialized reagent, 2-(aminooxy)ethyl-N,N,N-trimethylammonium (ATM) triflate, which selectively captures carbonyl compounds. nih.gov Gaseous breath samples are passed through the microreactor, where the carbonyls react with the ATM coating to form stable adducts. nih.gov

To evaluate the performance of these microreactors, deuterated standards, including this compound, are used. nih.gov The capture efficiency of the microreactor for these deuterated compounds is determined by spiking them into a Tedlar bag filled with purified air and then passing the gas through the device. nih.gov The results indicate that the capture efficiency is dependent on the flow rate of the gas and the molecular weight of the carbonyl compound, with efficiency decreasing as either of these factors increases. nih.gov This integration of microreactor technology with deuterated standards enables the development of sensitive and quantitative methods for the analysis of carbonyl compounds in complex biological matrices. nih.gov

Role of this compound as an Internal Standard in Quantitative Assays

In quantitative analytical chemistry, particularly in techniques like chromatography and mass spectrometry, internal standards are crucial for achieving accurate and reliable results. mdpi.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known concentration to both the calibration standards and the unknown samples. mdpi.com It helps to correct for variations in sample preparation, injection volume, and instrument response. mdpi.com

This compound, with its molecular weight of 91.16 g/mol , serves as an excellent internal standard for the quantification of its non-deuterated counterpart, 2-pentanone, and other similar ketones. nih.govsigmaaldrich.comsigmaaldrich.com Its key advantage lies in its mass difference (+5) compared to the natural compound, which allows for clear differentiation in mass spectrometry while maintaining nearly identical chromatographic behavior. sigmaaldrich.comsigmaaldrich.com This ensures that any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for accurate correction. The use of isotopically labeled internal standards like this compound is considered the gold standard in quantitative analysis as it effectively compensates for matrix effects. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Tracer Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules. In the context of deuterated compounds, NMR is particularly useful for monitoring hydrogen-deuterium (H/D) exchange reactions. researchgate.net This process, where a hydrogen atom in a molecule is replaced by a deuterium atom, can provide valuable insights into reaction mechanisms, such as keto-enol tautomerism. researchgate.netcolostate.edu

The incorporation of deuterium into a ketone molecule can be monitored by both ¹H and ¹³C NMR. cdnsciencepub.com In ¹H NMR, the disappearance of a proton signal and the appearance of a new signal, often a triplet due to coupling with the deuterium nucleus (spin I=1), indicates H/D exchange. colostate.edu For example, the methylene (B1212753) protons adjacent to the carbonyl group in a ketone can exchange with deuterium from a deuterated solvent. colostate.edu ¹³C NMR can also be used to observe the isotopic shift caused by the presence of deuterium. researchgate.net The ability to directly observe the sites and extent of deuterium incorporation makes NMR an indispensable tool in mechanistic studies involving deuterated ketones. cdnsciencepub.comcdnsciencepub.com

Methodological Challenges in Deuterated Ketone Analysis

While deuterated ketones are invaluable analytical tools, their use is not without challenges. Isomerization during derivatization and the management of matrix effects in complex samples are two significant hurdles that analysts must overcome.

Isomerization Considerations in Derivatization for Analysis

Derivatization is a common strategy in analytical chemistry to improve the chromatographic and/or detection characteristics of an analyte. For carbonyl compounds, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is frequently employed. nih.govresearchgate.net However, this process can sometimes lead to the formation of isomers, which can complicate the analysis. researchgate.net

In the context of deuterated ketones, it is crucial to ensure that the derivatization process does not induce isomerization that could alter the isotopic distribution or the structure of the molecule. For example, some studies have reported that the derivatization of certain carbonyls can be accompanied by interferences or isomerization, particularly when strong acids are used as catalysts. researchgate.net The potential for isomerization of ketones, especially in the presence of catalysts, has been a subject of research. acs.org Therefore, the reaction conditions for derivatization must be carefully optimized to prevent such unwanted side reactions and ensure the integrity of the deuterated standard and the analyte.

Management of Matrix Effects and Interferences in Complex Sample Matrices

When analyzing samples from complex biological or environmental matrices, such as serum, urine, or food, the presence of other components can interfere with the analysis of the target analyte. mdpi.comnih.gov This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal in techniques like mass spectrometry, resulting in inaccurate quantification. nih.gov

The use of an isotopically labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects. nih.gov Because the internal standard has nearly identical chemical and physical properties to the analyte, it is affected by the matrix in the same way. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variations caused by matrix effects can be effectively normalized. However, it is still essential to evaluate the extent of the matrix effect during method development. This is typically done by comparing the response of the analyte in a pure solvent to its response in a sample matrix spiked at the same concentration. researchgate.net In some cases, multiple internal standards may be necessary to adequately correct for matrix effects across a range of different analytes in a complex sample. mdpi.com Furthermore, sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction can be employed to remove interfering components from the matrix before analysis. nih.gov

Quality Control and Performance Criteria for Analytical Methods

The reliability and consistency of analytical data are paramount in scientific research. To this end, the validation of analytical methods is a critical process that ensures a method is suitable for its intended purpose as a quality control tool. wjarr.com For analyses involving this compound, typically used as an internal standard, establishing rigorous quality control (QC) and performance criteria is essential for achieving accurate and precise quantitative results. clearsynth.com The validation process encompasses the evaluation of several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. wjarr.com

Deuterated internal standards like this compound are instrumental in quantitative analysis, particularly in mass spectrometry-based methods. clearsynth.com They help to compensate for variations in sample preparation and instrument response, including matrix effects, leading to more reliable measurements. clearsynth.com The validation of an analytical method using such standards confirms its robustness and reliability. clearsynth.com

Key performance characteristics are systematically evaluated to ensure the method meets predefined acceptance criteria. These criteria are often guided by international principles and regulatory standards. researchgate.net

Linearity establishes the range over which the analytical response is directly proportional to the concentration of the analyte. wjarr.com A common approach involves analyzing a series of standards across a range of concentrations. wjarr.com For instance, a method might demonstrate linearity over a concentration range of 10–500 ng/mL, with a coefficient of determination (R²) of ≥ 0.9950 being a typical acceptance criterion. researchgate.net In another example, linear calibration curves for nicotine (B1678760) and cotinine (B1669453) were established over a range of 10-1000 ng/mL with correlation coefficients (r²) of ≥0.997. researchgate.net The development of a method for 41 drugs of abuse showed a coefficient of determination (R2) between 0.9934 and 1. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lower limits of a method's performance. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. wjarr.com These values can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or calculated from the standard deviation of the response and the slope of the calibration curve. wjarr.comsepscience.com For example, a gas chromatography-mass spectrometry (GC-MS) method for pesticides in wine reported LODs ranging from 0.28–2.00 μg/kg and LOQs from 0.94–6.65 μg/kg. researchgate.net A separate study on various drugs found LODs ranging from 1 ng/mL to 113 ng/mL and LOQs from 4 ng/mL to 375 ng/mL. researchgate.net

Accuracy refers to the closeness of the measured value to the true value. wjarr.com It is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. researchgate.net Mean recoveries between 70% and 120% are often considered acceptable. researchgate.net One study showed accuracy for various drugs ranging from 84% to 114%. researchgate.net Another method was validated with recovery between 98% and 102%. researchgate.net

Precision measures the degree of agreement among a series of measurements of the same homogeneous sample. wjarr.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.netresearchgate.net Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net An acceptance criterion for precision is often an RSD of less than 20% for lower concentrations and less than 15% for other concentrations. researchgate.netresearchgate.net For example, a validated high-performance liquid chromatography (RP-HPLC) method reported a coefficient of variation of less than 5%. researchgate.net

The following interactive tables summarize typical performance criteria and findings from various analytical method validation studies.

Table 1: General Performance Criteria for Analytical Method Validation

| Parameter | Common Acceptance Criteria | Method of Determination |

| Linearity (R²) | ≥ 0.99 | Analysis of a minimum of 5 concentration levels. wjarr.com |

| Accuracy (% Recovery) | 70% - 120% researchgate.net | Analysis of spiked samples at different concentrations. |

| Precision (RSD/CV) | ≤ 15-20% | Repeated analysis of homogeneous samples. researchgate.net |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≈ 3:1 wjarr.com | Based on blank measurements or calibration curve statistics. sepscience.com |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≈ 10:1 wjarr.com | Based on blank measurements or calibration curve statistics. sepscience.com |

This table presents generally accepted criteria for method validation and may vary depending on the specific application and regulatory requirements.

Table 2: Example Research Findings for Method Validation Parameters

| Analyte(s) | Method | Linearity (R²) | LOD | LOQ | Accuracy (% Recovery) | Precision (RSD%) | Reference |

| 25 Pesticides | GC-MS | ≥ 0.9950 | 0.28–2.00 μg/kg | 0.94–6.65 μg/kg | 70%–120% | < 20% | researchgate.net |

| 41 Drugs of Abuse | GC/MS | 0.9934 - 1 | 1–113 ng/mL | 4–375 ng/mL | 84%–114% | 0.66%–14.8% | researchgate.net |

| Green Tea Catechins | RP-HPLC | > 0.99 | - | - | 98%–102% | < 5% | researchgate.net |

| Nicotine and Cotinine | GC-MS | ≥ 0.997 | 0.3-0.8 ng/mL | - | 98.0% and 101.7% | - | researchgate.net |

This table provides a summary of performance characteristics from specific research articles to illustrate the application of quality control criteria.

By establishing and verifying these performance criteria, analytical laboratories can ensure that the data generated for methods utilizing this compound are reliable, accurate, and fit for purpose.

Reaction Mechanism Elucidation and Kinetic Studies

Unimolecular Elimination Reactions of Ketones

Unimolecular elimination reactions of ketones are fundamental processes in organic photochemistry and thermochemistry. scienceinfo.comlibretexts.org For ketones possessing gamma-hydrogens, the Norrish Type II reaction is a predominant pathway. wikipedia.orgscholarsresearchlibrary.com The deuterium (B1214612) labeling in 2-Pentanone-1,1,1,3,3-d5 at the gamma-position (C3) is particularly crucial for elucidating the mechanism of this reaction, as it allows for the study of primary kinetic isotope effects. wikipedia.orgwikipedia.org

The Norrish Type II reaction is a photochemical process that involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen. wikipedia.orgresearchgate.net This process is characteristic of aldehydes and ketones that have a hydrogen atom on the carbon three positions away from the carbonyl group. youtube.com

For 2-pentanone, the mechanism proceeds as follows:

Photoexcitation: The carbonyl group absorbs a photon, promoting it to an excited singlet state, which can then convert to a more stable triplet state via intersystem crossing. wikipedia.org

Intramolecular Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon (C3). This is the key step and results in the formation of a 1,4-biradical intermediate. scholarsresearchlibrary.comyoutube.com

Secondary Reactions: The 1,4-biradical can then undergo one of two pathways:

Cleavage (β-scission): The Cα-Cβ bond breaks, yielding an enol (propen-2-ol, the tautomer of acetone) and an alkene (ethene). wikipedia.orgscholarsresearchlibrary.com This is the primary elimination pathway.

Cyclization (Norrish-Yang Reaction): The two radical centers can combine to form a cyclobutanol (B46151) derivative. wikipedia.orgresearchgate.net

In the case of this compound, the abstracted atom is a deuterium from the C3 position. Because the carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, its cleavage in the rate-determining hydrogen abstraction step is expected to be slower. This phenomenon, known as a primary kinetic isotope effect (KIE), is a powerful tool for confirming that the γ-C-H bond is indeed broken in this step. wikipedia.orgprinceton.edu

Both thermal (pyrolysis) and photochemical (photolysis) elimination reactions of 2-pentanone proceed through a highly organized, six-membered cyclic transition state. scholarsresearchlibrary.come-bookshelf.de This transition state involves the carbonyl oxygen, the carbonyl carbon, the α-carbon, the β-carbon, the γ-carbon, and the γ-hydrogen (or deuterium in the case of this compound).

Computational analysis provides key energetic data for the unimolecular elimination of 2-pentanone, as detailed in the table below.

| Parameter | Value (kcal mol⁻¹) |

|---|---|

| Energy Barrier for Transition State Formation (ΔE) | 56.13 |

| Gibbs Free Energy Barrier (ΔG) | 57.34 |

| Potential Energy Barrier for Product Formation (from TS) | 22.35 |

| Overall Gibbs Free Energy of Reaction | 34.30 |

This data, derived from theoretical calculations for 2-pentanone, illustrates the endothermic nature of the reaction and the significant energy barrier required to achieve the six-membered transition state. scholarsresearchlibrary.com

The elimination pathway of 2-pentanone is considered a concerted reaction mechanism. scholarsresearchlibrary.com In this context, "concerted" means that the abstraction of the γ-hydrogen by the carbonyl oxygen and the cleavage of the Cα-Cβ bond occur simultaneously within the same transition state, rather than as separate, sequential steps. britannica.com

Analysis of the reaction coordinates shows that the process is dominated by the γ-hydrogen abstraction, which is coupled with the significant cleavage of the Cα-Cβ bond in the transition state. scholarsresearchlibrary.com This concerted nature is a key feature of many pericyclic reactions and is supported by both computational models and experimental observations of similar ketones. scholarsresearchlibrary.come-bookshelf.de The highly ordered, cyclic transition state facilitates this simultaneous bond-breaking and bond-forming process. scholarsresearchlibrary.com

Radical-Mediated Processes and Atmospheric Chemistry Implications

Ketones are significant compounds in atmospheric chemistry, originating from both direct emissions and as intermediates in the oxidation of hydrocarbons. scholarsresearchlibrary.com Their photodissociation in the troposphere is a source of free radicals, which can significantly influence the atmosphere's oxidative capacity. scholarsresearchlibrary.comnih.gov

The photolysis of ketones like 2-pentanone in the atmosphere leads to the formation of free radicals through Norrish Type I and Type II reactions. wikipedia.orgscholarsresearchlibrary.com While the Norrish Type II process, as described above, produces a biradical, the Norrish Type I reaction involves the cleavage of the Cα-C(O) bond to produce two separate radical fragments: an acyl radical and an alkyl radical. wikipedia.org

These highly reactive radical species can then participate in a cascade of further reactions in the atmosphere, contributing to the formation of ozone and other secondary pollutants. The photooxidation of 2-pentanone is an important removal pathway for the compound in the atmosphere and a source of other atmospheric constituents. scholarsresearchlibrary.com

Besides photolysis, a major atmospheric sink for ketones is their reaction with hydroxyl radicals (•OH), which are highly reactive oxidants. nih.govnist.gov The reaction of •OH with saturated ketones like 2-pentanone typically proceeds via hydrogen abstraction from a C-H bond, forming a carbon-centered radical and a water molecule. nih.gov

| Compound | OH Radical Reaction Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 2-Pentanol (B3026449) | (11.9 ± 3.0) x 10⁻¹² |

| Cyclopentanone (B42830) | 2.94 x 10⁻¹² |

The rate constants for the reaction of hydroxyl radicals with 2-pentanol dtic.mil and cyclopentanone nih.gov at room temperature. These values indicate that OH-initiated oxidation is a significant atmospheric loss process for such compounds.

The deuterium substitution in this compound would be expected to cause a kinetic isotope effect in its reaction with hydroxyl radicals, slowing the rate of deuterium abstraction from the C1 and C3 positions compared to hydrogen abstraction in the non-deuterated molecule.

Analysis of Kinetic Isotope Effects in Reaction Pathways and Mechanism Confirmation

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. The magnitude of this effect can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. In the case of 2-pentanone, photochemical reactions, such as the Norrish Type II process, are of significant interest.

The Norrish Type II reaction is an intramolecular photochemical reaction of ketones and aldehydes that involves the abstraction of a γ-hydrogen atom (a hydrogen on the third carbon from the carbonyl group) by the excited carbonyl oxygen. This leads to the formation of a 1,4-biradical intermediate, which can then undergo cleavage to form an alkene and an enol, or cyclization to form a cyclobutanol derivative.

The study of this compound provides a clear avenue for probing the mechanism of the Norrish Type II reaction. The deuterium atoms are strategically placed at the α- and γ-positions relative to the carbonyl group.

Detailed Research Findings

Seminal work on the photolysis of 2-pentanone and its deuterated analogue, this compound, has provided direct evidence for the Norrish Type II pathway. In these studies, the gaseous ketones were subjected to photolysis, and the resulting products were analyzed.

A key finding from the investigation of the photolysis of this compound is the isotopic composition of the resulting acetone (B3395972). It was observed that 90% of the acetone formed was acetone-d6. This result is a strong confirmation that the reaction proceeds through the abstraction of a deuterium atom from the γ-carbon by the carbonyl oxygen, a hallmark of the Norrish Type II mechanism. The formation of ethylene (B1197577) was also found to be equivalent to the yield of acetone, further supporting this reaction pathway.

The presence of deuterium at the γ-position (the -CD2- group) directly influences the rate of the initial hydrogen (or in this case, deuterium) abstraction step. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D vibrational state. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to the non-deuterated compound. This is known as a primary kinetic isotope effect.

The following table summarizes the expected and observed outcomes in the photolysis of 2-Pentanone and its deuterated isotopologue, which are central to the mechanistic elucidation.

| Reactant | Primary Photochemical Step | Key Products | Isotopic Composition of Acetone | Implication for Reaction Mechanism |

| 2-Pentanone | Intramolecular γ-hydrogen abstraction | Ethylene, Acetone | CH3COCH3 | Confirms Norrish Type II pathway. |

| This compound | Intramolecular γ-deuterium abstraction | Ethylene, Acetone-d6 | CD3COCD3 (90%) | Directly demonstrates the abstraction of an atom from the γ-position and confirms the Norrish Type II mechanism. The slower reaction rate (KIE) indicates γ-C-D bond cleavage is in the rate-determining step. |

By comparing the reaction rates of 2-pentanone and this compound, researchers can quantify the primary kinetic isotope effect for the Norrish Type II reaction. This quantitative data is crucial for modeling the potential energy surface of the reaction and for understanding the precise nature of the transition state for the hydrogen/deuterium transfer.

Applications in Advanced Research Fields

Stable Isotope Tracer Studies in Metabolic Research

The use of deuterated compounds is a cornerstone of metabolic research, allowing scientists to trace the pathways of specific molecules within biological systems. The replacement of hydrogen with deuterium (B1214612) can, however, lead to a kinetic isotope effect (KIE), where the heavier isotope causes a decrease in the rate of chemical reactions involving the cleavage of a carbon-deuterium bond. nih.govnih.gov

Determination of Metabolic Fate of Carbonyl Compounds in Biological Systems

While specific studies detailing the complete metabolic fate of exogenously administered 2-Pentanone-1,1,1,3,3-d5 are not extensively documented, its structural analog, 2-pentanone, is known to be a metabolic product. hmdb.ca The metabolism of ketones typically involves oxidation and other enzymatic processes. The presence of deuterium at the 1 and 3 positions would be expected to slow down metabolic reactions where the cleavage of the C-D bond is the rate-limiting step. nih.gov This deuterium kinetic isotope effect can be exploited by medicinal chemists to intentionally slow the metabolism of drug candidates. nih.gov Therefore, this compound can be used as a tracer to study the rates and mechanisms of ketone metabolism, with the understanding that its own metabolic rate will likely be slower than that of the natural, unlabeled compound.

Profiling of Volatile Organic Compounds (VOCs) in Exhaled Breath and Other Biological Matrices

The analysis of volatile organic compounds (VOCs) in exhaled breath is a promising non-invasive method for diagnosing and monitoring diseases. nih.gov Carbonyl compounds, including ketones like 2-pentanone, are frequently investigated as potential biomarkers. nih.gov The accurate quantification of these trace-level compounds requires the use of internal standards to correct for variability during sample collection, preparation, and analysis. palsystem.com

This compound is ideally suited for this role. In a study developing a method for analyzing a broad range of carbonyl metabolites in breath, this compound was used to determine the capture efficiency of a specialized silicon microreactor. nih.gov The efficiency was found to be dependent on the flow rate of the sample, a variable that underscores the necessity of an internal standard for reliable quantification.

| Compound | Flow Rate (mL/min) | Capture Efficiency (%) |

|---|---|---|

| This compound | 20 | ~90 |

| This compound | 50 | ~75 |

| This compound | 100 | ~60 |

| 2-Butanone-1,1,1,3,3-d5 | 20 | ~95 |

| 2-Butanone-1,1,1,3,3-d5 | 50 | ~85 |

| 2-Butanone-1,1,1,3,3-d5 | 100 | ~70 |

Biomarker Discovery and Validation through Isotopic Labeling Approaches

The discovery of new disease biomarkers is a critical step toward developing better diagnostic tools. nih.gov Once a potential VOC biomarker is identified, it must be rigorously validated, which involves developing a robust quantitative assay. Stable isotope-labeled compounds are essential for this validation process. palsystem.com By adding a known amount of the labeled standard (e.g., this compound) to a biological sample, the concentration of the corresponding unlabeled analyte (2-pentanone) can be determined with high accuracy and precision.

For instance, 2-pentanone has been identified as a key VOC for differentiating early-stage lung cancer, with levels potentially reflecting changes in lipid metabolism. palsystem.com The validation of 2-pentanone as a reliable lung cancer biomarker would necessitate the use of this compound as an internal standard in clinical studies to ensure that measurements are consistent across different patients, instruments, and laboratories.

Environmental Fate and Transport Studies

Isotopically labeled compounds are also valuable tools in environmental science for tracking the movement and degradation of pollutants. They serve as ideal standards for quantifying volatile organic compounds in complex environmental matrices like air and water.

Monitoring of Volatile Organic Analytes in Aqueous and Air Samples

2-Pentanone is released into the atmosphere from commercial use and other sources. researchgate.net Monitoring its concentration, along with other VOCs, is important for air quality assessment. U.S. Environmental Protection Agency (EPA) methods for analyzing VOCs in air, such as TO-15, rely on gas chromatography/mass spectrometry (GC-MS) for which stable isotope-labeled internal standards are critical. restek.com While methods often specify compounds like chlorobenzene-d5, the use of a deuterated analog that is chemically similar to the target analytes improves quantification. palsystem.comrestek.commdpi.com Therefore, this compound is an excellent candidate for use as an internal standard for the analysis of ketones and other VOCs in air samples collected in canisters or on sorbent tubes. Its use helps correct for variations in recovery, desorption efficiency, and instrument response, ensuring the data is reliable. palsystem.com

Assessment of Atmospheric Oxidation Capacity and Photodissociation Pathways of Ketones

The atmospheric lifetime of ketones like 2-pentanone is determined by two main removal pathways: photolysis (breakdown by sunlight) and oxidation by atmospheric radicals, primarily the hydroxyl (OH) radical. researchgate.netmdpi.comnih.gov The study of these degradation pathways is crucial for understanding air quality and photochemical smog formation.

The substitution of hydrogen with deuterium in this compound has a significant impact on its atmospheric reaction rates due to the kinetic isotope effect (KIE). wikipedia.orglibretexts.org The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond effectively stronger and harder to break. libretexts.orgprinceton.edu

The reaction of 2-pentanone with OH radicals proceeds via hydrogen abstraction. The rate constant for this reaction has been measured for the unlabeled compound.

| Reactant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 2-Pentanone + OH radical | (4.56 ± 0.30) × 10⁻¹² | researchgate.net |

For this compound, the rate of reaction with OH radicals at the deuterated positions would be significantly slower. This primary KIE (kH/kD) for C-H/C-D bond cleavage is typically in the range of 6 to 10. wikipedia.org Consequently, the atmospheric lifetime of this compound with respect to OH oxidation is expected to be substantially longer than that of its non-deuterated counterpart. This makes the compound a useful tool for studying atmospheric transport processes, as its slower degradation rate allows it to be tracked over longer distances and time scales.

Application in Fuel Tracing and Combustion System Analysis

The use of isotopic tracers is a well-established methodology for investigating complex combustion processes. tandfonline.comucl.ac.uk Stable isotopes like deuterium (D) are employed to track the fate of specific molecules or atoms through a series of reactions. tandfonline.comresearchgate.net This approach allows researchers to distinguish between different sources of emissions and to elucidate reaction pathways. ucl.ac.ukresearchgate.net

Deuterated compounds are particularly effective as tracers in the analysis of fuel and lubrication systems. The "deuterium tracer method" is a powerful technique for making precise and rapid measurements of phenomena such as lubricating oil consumption in internal combustion engines. mdpi.com In this method, a poly-deuterated substance is added to the engine oil. mdpi.com By quantifying the amount of deuterium present in the exhaust gas, researchers can accurately calculate the rate of oil consumption. mdpi.com This is crucial for the development of more efficient and environmentally friendly engines. mdpi.com

Isotope labeling experiments are instrumental in situations where a particular chemical species can originate from multiple sources. tandfonline.com For example, in the exhaust of a diesel engine, particulate matter contains carbon derived from both the fuel and the engine's lubricating oil. tandfonline.com By "labeling" one of these sources with a stable isotope, its specific contribution to the final emissions can be unequivocally determined. tandfonline.com This principle of source apportionment is a primary application of isotopic tracers in combustion science. ucl.ac.ukresearchgate.net While research may utilize various deuterated molecules, the fundamental approach remains consistent.

Table 1: Principles of Deuterated Tracers in Combustion Analysis

| Principle | Description | Research Application |

| Isotopic Labeling | A deuterated compound (tracer) is introduced into a fuel or lubricant. | To follow specific molecules through combustion reactions. tandfonline.com |

| Mass Differentiation | The tracer and its reaction products are detected and quantified via mass spectrometry, distinguishing them from their non-deuterated analogues. | To determine the origin of combustion products like CO, CO₂, and particulate matter. ucl.ac.uk |

| Source Apportionment | Quantifies the contribution of different sources (e.g., fuel vs. lubricant) to pollutant emissions. tandfonline.comresearchgate.net | To assess the environmental impact of different fuel blends or engine components. tandfonline.com |

| Reaction Pathway Elucidation | The detection of the isotopic marker in various intermediate and final products helps map chemical reaction mechanisms. ucl.ac.ukresearchgate.net | To develop kinetic models of combustion and improve engine efficiency. researchgate.net |

Forensic and Toxicological Research Applications

In the fields of forensic science and toxicology, accuracy and reliability are paramount. Deuterated compounds, serving as internal standards, are essential for achieving high-quality, defensible results in the analysis of drugs, metabolites, and other substances in biological and seized materials.

Forensic post-mortem toxicology provides critical information for determining the cause of death. nih.gov The quantitative analysis of drugs and their metabolites in biological samples, such as blood, is a routine part of these investigations. nih.govunb.br High-resolution mass spectrometry (HRMS) coupled with chromatography is a preferred technique for this purpose. nih.gov

To ensure the accuracy of these quantitative measurements, a method known as isotope dilution mass spectrometry is employed, which relies on deuterated internal standards. nih.gov A known amount of a deuterated analogue of the target analyte (the substance being measured) is added to the biological sample at the beginning of the analytical process. nih.gov This internal standard is chemically almost identical to the analyte and therefore behaves similarly during sample extraction, cleanup, and analysis. However, due to its higher mass from the deuterium atoms, it is readily distinguishable from the native analyte by the mass spectrometer.

By comparing the instrument's response for the native analyte to that of the known quantity of the internal standard, analysts can correct for any loss of the substance during sample preparation and for variations in instrument performance. nih.gov This analyte-matched deuterated internal standardization is fundamental to the accurate quantification of a wide range of substances, including opiates, cocaine and its metabolites, benzodiazepines, and antidepressants in postmortem blood. nih.govnih.gov

Table 2: Isotope Dilution for Drug Quantification in a Postmortem Blood Sample

| Step | Action | Rationale | Result |

| 1. Spiking | A known quantity (e.g., 100 ng) of a deuterated internal standard (IS) is added to the blood sample. | The IS will experience the same processing losses as the target drug. | The sample now contains the unknown amount of the drug and a known amount of the IS. |

| 2. Extraction | The drug and the IS are extracted from the blood matrix. Assume 20% is lost during this step. | Both the drug and the IS are lost in equal proportion. | 80% of the initial drug and 80 ng of the IS remain. |

| 3. Analysis (LC-MS) | The sample is analyzed by Liquid Chromatography-Mass Spectrometry. The instrument measures the ratio of the drug to the IS. | The ratio is unaffected by extraction losses or instrument signal fluctuations. | The instrument measures a specific signal ratio between the drug and the IS. |

| 4. Quantification | The initial amount of the drug is calculated based on the measured ratio and the known amount of IS added. | The ratio allows for a precise calculation that corrects for analytical variability. nih.gov | An accurate concentration of the drug in the original blood sample is determined. |

An analytical reference standard is a highly purified and well-characterized substance used to calibrate instruments, validate analytical methods, and ensure the quality and integrity of experimental data. sigmaaldrich.com In forensic laboratories, reference standards are indispensable for confirming the identity and concentration of controlled substances, metabolites, and toxins.

Deuterated compounds like this compound are used as internal standards in quantitative analytical methods, most notably those involving mass spectrometry. nih.gov Their function is to provide a constant reference point against which the analyte of interest is measured. Because the internal standard is added in a fixed amount to every sample, calibrator, and quality control specimen, it allows the analytical system to produce precise and accurate results even when there are minor variations in sample volume or instrument response. This practice is a cornerstone of quality assurance in accredited forensic toxicology laboratories.

The emergence of hundreds of novel psychoactive substances (NPS), or "designer drugs," on the illicit market presents a significant challenge for forensic laboratories. nih.gov These compounds are often synthetic analogues of known drugs, created to circumvent existing laws. chromatographyonline.com Unambiguous identification of an NPS by mass spectrometry requires comparison to data from an authenticated analytical reference material. nih.gov

Deuterated standards play a crucial role in the fight to identify and control NPS. When a new substance is encountered, a deuterated version can be synthesized to serve as a reference standard. This allows forensic laboratories to develop and validate reliable methods for its detection in seized materials and biological samples. nih.govresearchgate.net

Furthermore, deuterated standards are invaluable for studying the metabolism of NPS. To understand how the body processes a new drug, researchers can administer the deuterated version in controlled in-vitro experiments (e.g., using human liver microsomes). researchgate.net The metabolites produced will retain the deuterium label, making them easier to identify within the complex matrix of a biological sample. This information is vital for forensic toxicologists, as the parent drug may be rapidly eliminated from the body, leaving only its metabolites detectable in blood or urine samples. researchgate.net The use of deuterated standards in this context helps in identifying the specific metabolic products that should be targeted in forensic screening.

Table 3: Role of Deuterated Standards in NPS Analysis

| NPS Class | Example | Role of Deuterated Standard |

| Synthetic Cathinones | Mephedrone, Methylone | Serves as an internal standard for accurate quantification in blood and urine. nih.gov |

| Synthetic Cannabinoids | JWH-250 | Aids in differentiating between isomers that may have similar mass spectra but different potencies. nih.gov |

| Fentanyl Analogues | Furanylfentanyl | Used to confirm the identity of the parent drug and to identify its unique metabolites in postmortem investigations. ojp.gov |

| Designer Benzodiazepines | Flualprazolam | Essential for developing validated analytical methods for newly emerged benzodiazepine (B76468) analogues. ojp.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways of Ketones

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure and reactivity of organic molecules. mdpi.com DFT calculations allow for the exploration of various reaction pathways, helping to elucidate the most probable mechanisms.

One of the well-studied reactions of ketones is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the carbonyl oxygen. scholarsresearchlibrary.comresearchgate.net For 2-pentanone, theoretical studies using the B3LYP functional with a 6-31+g(d) basis set have shown that the gas-phase elimination proceeds through a six-membered cyclic transition state. scholarsresearchlibrary.comresearchgate.net This process leads to the formation of ethene and propen-2-ol (the enol form of acetone), which then tautomerizes to acetone (B3395972). scholarsresearchlibrary.com The reaction is characterized by the abstraction of a γ-hydrogen atom by the carbonyl oxygen, coupled with the cleavage of the Cα-Cβ bond in a concerted mechanism. scholarsresearchlibrary.comresearchgate.net

For 2-Pentanone-1,1,1,3,3-d5, the reaction pathway would be analogous. However, the deuteration at the γ-carbon (position 3) would significantly impact the initial hydrogen (deuterium) abstraction step. The greater mass of deuterium (B1214612) leads to a lower zero-point energy (ZPE) for the C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond. This phenomenon, known as the kinetic isotope effect (KIE), would make the intramolecular deuterium abstraction from the C-3 position less favorable than hydrogen abstraction in the non-deuterated 2-pentanone.

The deuteration at the α-carbon (position 1) is not expected to directly participate in the initial Norrish Type II hydrogen abstraction but could have secondary electronic effects on the reaction pathway. Alternative reaction pathways, though less favorable for 2-pentanone, might become more competitive in the deuterated analog due to the increased energy barrier for the primary Norrish Type II reaction.

Table 1: Comparison of a Proposed Reaction Pathway for 2-Pentanone and this compound

| Step | 2-Pentanone | This compound |

| Initial Event | Intramolecular γ-hydrogen abstraction | Intramolecular γ-deuterium abstraction |

| Transition State | Six-membered cyclic structure | Six-membered cyclic structure |

| Key Bond Breaking | Cγ-H and Cα-Cβ | Cγ-D and Cα-Cβ |

| Initial Products | Ethene + Propen-2-ol | Ethene + Propen-2-ol-d5 |

This table is based on theoretical predictions and the known mechanism of the Norrish Type II reaction.

Potential Energy Surface Mapping and Transition State Characterization

A potential energy surface (PES) provides a comprehensive depiction of a chemical reaction, mapping the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.orgwikipedia.org The PES allows for the identification of stable molecules (reactants, products, and intermediates) as minima and transition states as saddle points. researchgate.net For a reaction to occur, the molecule must traverse the PES from the reactant valley to the product valley, passing through a transition state. researchgate.net

For the intramolecular elimination of 2-pentanone, computational studies have characterized the geometry of the six-membered cyclic transition state. scholarsresearchlibrary.comresearchgate.net In this transition state, the Cγ-H bond is partially broken, and the O-H bond is partially formed. Simultaneously, the Cα-Cβ bond is elongated, and the Cβ=Cγ double bond begins to form.

Table 2: Expected Qualitative Effects of Deuteration on the Potential Energy Surface

| Feature of PES | 2-Pentanone | This compound |

| Reactant Well | Reference Energy | Lower Zero-Point Energy |

| Transition State Energy | Lower Barrier | Higher Barrier |

| Product Well | Reference Energy | Lower Zero-Point Energy |

This table presents a qualitative comparison based on the principles of the kinetic isotope effect.

Calculation of Kinetic and Thermodynamic Parameters for Deuterated Species

For the gas-phase elimination of 2-pentanone, DFT calculations have determined the reaction to be endothermic. scholarsresearchlibrary.com The Gibbs free energy barrier for the formation of the six-membered ring transition state has been calculated to be 57.34 kcal/mol, and the subsequent step to form the products has a barrier of 34.30 kcal/mol. scholarsresearchlibrary.com

For this compound, the most significant impact of deuteration will be on the kinetic parameters. Due to the higher energy required to break the C-D bond, the activation energy (Ea) and consequently the Gibbs free energy of activation (ΔG‡) for the intramolecular deuterium abstraction will be higher than for the corresponding hydrogen abstraction in 2-pentanone. This will result in a slower reaction rate for the deuterated compound.

Table 3: Calculated Thermodynamic and Kinetic Parameters for the Elimination of 2-Pentanone and Predicted Effects for this compound

| Parameter | Calculated Value for 2-Pentanone | Predicted Trend for this compound |

| ΔH° (kcal/mol) | Endothermic scholarsresearchlibrary.com | Similar |

| ΔG° (kcal/mol) | Endothermic scholarsresearchlibrary.com | Similar |

| ΔS° (cal/mol·K) | - | Similar |

| ΔG‡ (kcal/mol) for TS formation | 57.34 scholarsresearchlibrary.com | Higher |

| Reaction Rate | Reference Rate | Slower |

Data for 2-Pentanone is from B3LYP/6-31+g(d) level of theory calculations. scholarsresearchlibrary.com The predicted trend for the deuterated compound is based on theoretical principles of the kinetic isotope effect.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Site-Specific Deuterated Ketones

The synthesis of isotopically labeled compounds with high precision is crucial for their effective use. Future research will likely focus on developing more efficient and novel synthetic pathways for creating site-specific deuterated ketones like 2-Pentanone-1,1,1,3,3-d5.

A primary method for introducing deuterium (B1214612) into ketones is through hydrogen-deuterium exchange at the α-carbon positions, facilitated by acid or base catalysis in the presence of a deuterium source like deuterium oxide (D₂O). libretexts.orglibretexts.orgacanthusresearch.com This process occurs via keto-enol tautomerism, where the enol or enolate intermediate reacts with deuterated solvent. libretexts.orgrsc.org

Current research is exploring more sophisticated catalytic systems to improve efficiency and selectivity. This includes the use of transition metal catalysts, such as palladium on carbon (Pd/C) with D₂O, which can facilitate H-D exchange reactions. mdpi.com Other approaches involve superacid-catalyzed protocols that have demonstrated high deuteration efficiency for a broad range of ketones. Organocatalytic methods are also gaining traction, offering metal-free alternatives for deuterium labeling. rsc.org

Future developments may include:

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity of the deuterated product. thalesnano.com

Photocatalysis: Visible light-mediated photoredox catalysis presents a mild and efficient method for deuterium incorporation. nih.gov

Enzymatic Catalysis: Biocatalytic methods could provide unparalleled regio- and stereoselectivity in deuterium labeling.

These advancements will aim to reduce the cost and complexity of synthesis, making highly pure, site-specifically deuterated ketones more accessible for a wider range of applications.

Integration of this compound in Multi-Omics Approaches for Comprehensive Biological Insights

In the realm of systems biology, multi-omics approaches that integrate data from genomics, proteomics, and metabolomics are becoming increasingly powerful. Deuterated compounds like this compound are poised to play a significant role, particularly as internal standards in mass spectrometry-based metabolomics and proteomics.

The use of stable isotope-labeled internal standards is considered the gold standard for quantitative analysis in mass spectrometry. researchgate.netresearchgate.net These standards, which are chemically identical to the analyte but have a different mass, can correct for variations in sample preparation, instrument response, and matrix effects. cerilliant.com

This compound, with its five deuterium atoms, provides a distinct mass shift from its non-deuterated counterpart, making it an ideal internal standard for the quantification of 2-pentanone in biological samples. nih.gov 2-Pentanone itself has been identified as a potential biomarker in various conditions, and its accurate quantification is therefore of clinical interest. hmdb.ca

Future research in this area will likely involve:

Metabolomic Profiling: Using this compound to accurately quantify 2-pentanone in large-scale metabolomics studies to understand its role in health and disease.

Fluxomics: Employing deuterated tracers to follow the metabolic fate of small molecules through complex biochemical pathways.

Integrated Data Analysis: Combining quantitative metabolomic data obtained using deuterated standards with proteomic and genomic data to build comprehensive models of biological systems.

The integration of robust quantitative data, enabled by deuterated standards like this compound, will be crucial for gaining deeper insights from multi-omics studies.

Advancements in Automated Analytical Platforms for Ultra-Trace Level Detection of Deuterated Compounds

The demand for high-throughput analysis in fields like metabolomics and environmental science is driving the development of advanced automated analytical platforms. These platforms are increasingly capable of detecting deuterated compounds at ultra-trace levels with high precision and accuracy.

Automation in sample preparation is a key area of development, with robotic systems that can perform tasks such as solvent extraction and solid-phase extraction, reducing analysis time and improving reproducibility. thermofisher.com For isotopic analysis, automated preconcentration systems for gas samples and sample preparation systems for liquid samples are being developed to streamline workflows. researchgate.netresearchgate.netnih.gov

Mass spectrometry is the primary technique for the detection of deuterated compounds. cerilliant.com Recent advancements in mass spectrometry technology, such as ambient ionization techniques, allow for the direct analysis of samples with minimal preparation, further increasing throughput. nist.govnih.gov Innovations in ion sources and detectors are continually pushing the limits of detection to lower levels. chromatographyonline.comacs.org

Future trends in this area include:

Integrated Systems: The development of fully automated systems that combine sample preparation, chromatographic separation, and mass spectrometric detection into a single platform.

Miniaturization: The use of microfluidic devices for sample handling and analysis, which can reduce sample and reagent consumption.

Artificial Intelligence and Machine Learning: The application of AI and machine learning algorithms for automated data analysis and interpretation. researchgate.net

These advancements will enable the rapid and reliable detection and quantification of this compound and other deuterated compounds in complex matrices at ever-lower concentrations.

Exploration of New Applications in Advanced Materials Science and Industrial Processes

The unique properties of deuterated compounds are also being exploited in materials science and industrial processes. The substitution of hydrogen with deuterium can lead to changes in the physical and chemical properties of materials, which can be advantageous in certain applications.

One of the most significant applications of deuterated molecules in materials science is in neutron scattering techniques, such as neutron reflectometry. uq.edu.auepj-conferences.org The large difference in the neutron scattering length between hydrogen and deuterium allows for "contrast matching," where specific components of a material can be made "visible" or "invisible" to neutrons. researchgate.netrsc.orgacs.org This enables detailed studies of the structure and dynamics of thin films and interfaces at the nanoscale. uq.edu.auepj-conferences.org

Small deuterated molecules like this compound could be used as:

Probes in Polymer Films: To study the diffusion and distribution of small molecules within polymer matrices.

Components of Self-Assembled Systems: To investigate the structure of micelles, vesicles, and other self-assembled structures.

Tracers in Catalytic Processes: To understand reaction mechanisms on surfaces.

The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to create more stable materials. For example, deuteration has been shown to improve the stability and performance of organic light-emitting diodes (OLEDs).

Future research will likely explore the use of deuterated ketones and other small molecules in the design of new materials with tailored properties.